molecular formula C9H9N3O6S B3051748 L-Cysteine, N-(2,4-dinitrophenyl)- CAS No. 35749-09-8

L-Cysteine, N-(2,4-dinitrophenyl)-

Cat. No.: B3051748
CAS No.: 35749-09-8
M. Wt: 287.25 g/mol
InChI Key: UYGHSUIFEDCLQS-ZETCQYMHSA-N
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Description

L-Cysteine, N-(2,4-dinitrophenyl)- is a derivative of the amino acid L-cysteine, where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is often used in biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine, N-(2,4-dinitrophenyl)- can be synthesized by reacting L-cysteine with 2,4-dinitrofluorobenzene under basic conditions. The reaction typically involves dissolving L-cysteine in an aqueous solution and adding 2,4-dinitrofluorobenzene in the presence of a base such as sodium bicarbonate. The reaction mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for L-Cysteine, N-(2,4-dinitrophenyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Thiols, amines

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Substitution: Formation of thiol or amine derivatives

    Oxidation: Formation of disulfides

    Hydrolysis: L-cysteine and 2,4-dinitrophenol

Scientific Research Applications

L-Cysteine, N-(2,4-dinitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, N-(2,4-dinitrophenyl)- involves the reactivity of the 2,4-dinitrophenyl group with nucleophiles. This reactivity allows it to modify cysteine residues in proteins, thereby altering their structure and function. The compound can also participate in redox reactions, affecting the redox state of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-cysteine (NAC)
  • Glutathione (GSH)
  • Homocysteine (Hcy)

Uniqueness

L-Cysteine, N-(2,4-dinitrophenyl)- is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct reactivity and properties compared to other cysteine derivatives. This makes it particularly useful in biochemical and analytical applications where selective modification of cysteine residues is required .

Properties

IUPAC Name

(2R)-2-(2,4-dinitroanilino)-3-sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6S/c13-9(14)7(4-19)10-6-2-1-5(11(15)16)3-8(6)12(17)18/h1-3,7,10,19H,4H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGHSUIFEDCLQS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479052
Record name L-Cysteine, N-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35749-09-8
Record name L-Cysteine, N-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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